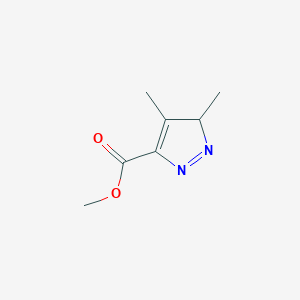![molecular formula C6H3N5 B11773958 [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and mechanochemical methods are particularly advantageous for large-scale production due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole and pyrimidine ring, showing similar biological activities.
[1,2,3]Triazolo[1,5-a]pyrazine: Another triazole-fused pyrazine with different substitution patterns.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H3N5 |
|---|---|
Poids moléculaire |
145.12 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H |
Clé InChI |
DDOWVTZWUKERNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC(=N2)C#N)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)

![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)


![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)

![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)

